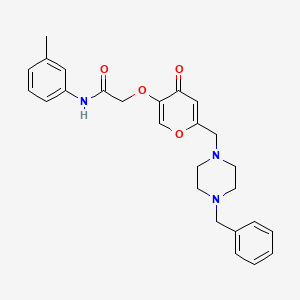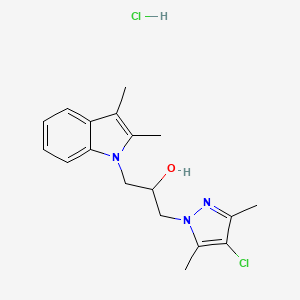![molecular formula C18H18N4O4S B2446174 benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate CAS No. 2034529-93-4](/img/structure/B2446174.png)
benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate is a synthetic organic compound, designed for use in various scientific and industrial applications. Its complex structure includes a thienopyrimidine core, which is known for its biological activity, making it of particular interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of nmda receptor antagonists , suggesting that this compound may also interact with NMDA receptors.
Mode of Action
It’s known that nmda receptor antagonists work by blocking the activity of the nmda receptors, thereby inhibiting the action of glutamate, a neurotransmitter that excites neurons .
Biochemical Pathways
Given its potential role as an nmda receptor antagonist, it may impact glutamatergic signaling pathways .
Result of Action
If it acts as an nmda receptor antagonist, it could potentially reduce neuronal excitability, which could have therapeutic implications in conditions characterized by excessive glutamate activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of the thienopyrimidine core: The synthesis begins with the creation of the thienopyrimidine ring through cyclization of appropriate starting materials such as thiophene and pyrimidine derivatives.
Functional group modifications: Following the formation of the core, various functional groups are introduced stepwise to reach the desired intermediate compounds, often involving amination, alkylation, and carbamoylation.
Final product formation: The final step involves reacting the intermediate with benzylamine and ethyl isocyanate under controlled conditions to obtain the final compound, benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate.
Industrial Production Methods: Industrial-scale production would likely employ similar steps but optimized for yield and cost-efficiency, including continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the thienopyrimidine core, potentially altering its biological activity.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to different active analogs.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify the substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidized derivatives with modified biological activities.
Reduced forms that may serve as intermediates for further functionalization.
Substituted compounds with enhanced or altered properties for specific applications.
Scientific Research Applications
Chemistry: Biology: Due to its structural complexity, it is used in the study of enzyme interactions, protein binding, and as a probe in biochemical assays. Medicine: Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Used in the development of specialty chemicals, agrochemicals, and as a building block for advanced materials.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Known for their diverse biological activities.
Benzyl carbamates: Commonly used in medicinal chemistry for their pharmacological properties.
Ethyl carbamates: Utilized in various chemical syntheses.
Uniqueness: Benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate stands out due to the integration of the thienopyrimidine core with benzyl and ethyl carbamate functionalities, providing a unique combination of biological activity and chemical reactivity.
This compound's unique structure and versatile reactivity make it a valuable candidate for various scientific and industrial applications, distinguishing it from its peers.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-15(10-20-18(25)26-11-13-4-2-1-3-5-13)19-7-8-22-12-21-14-6-9-27-16(14)17(22)24/h1-6,9,12H,7-8,10-11H2,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNGVLDXMSYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)
![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)
![N-(4-butylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446099.png)
![4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2446100.png)
![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)
![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)

![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)
![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2446113.png)
